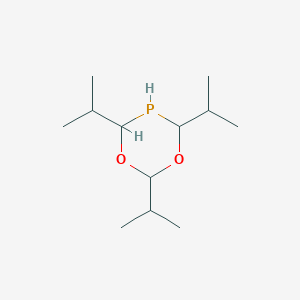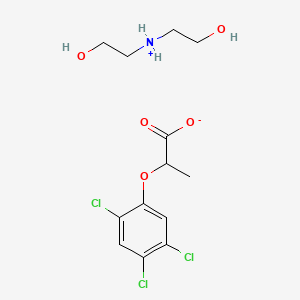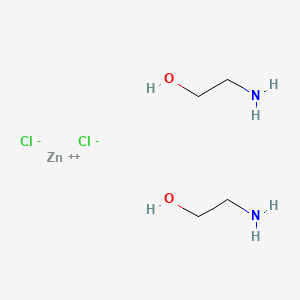
Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) is a complex organic compound that features a benzoic acid core with two phenyl-imidazole groups attached via carbonyl linkages. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) has several scientific research applications:
Mécanisme D'action
The mechanism by which benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) exerts its effects involves interactions with various molecular targets. The imidazole groups can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The compound may also interact with DNA and proteins, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Phenylimidazole-1-carbonyl)benzoic acid: Similar in structure but with different functional groups.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another imidazole derivative with distinct properties.
Uniqueness
Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) is unique due to its dual imidazole groups, which provide enhanced coordination capabilities and potential for diverse chemical modifications. This makes it particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
68391-21-9 |
|---|---|
Formule moléculaire |
C17H12N2O3 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
4-(2-phenylimidazole-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16(13-6-8-14(9-7-13)17(21)22)19-11-10-18-15(19)12-4-2-1-3-5-12/h1-11H,(H,21,22) |
Clé InChI |
WTHIQILJEIBYQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)



![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)



